molecular formula C16H16 B373629 (E)-2,6-Dimethylstilbene

(E)-2,6-Dimethylstilbene

Cat. No.: B373629
M. Wt: 208.3g/mol
InChI Key: IPLYZSMSIDWHMI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,6-Dimethylstilbene is a high-purity organic compound belonging to the class of stilbenes, which are characterized by an ethene bridge connecting two benzene rings. This specific (E)-isomer features a defined stereochemistry at the double bond, a critical factor influencing its physical properties and reactivity. Stilbene derivatives serve as valuable building blocks in organic synthesis and are subjects of interest in material science due to their potential photophysical properties . Researchers utilize such compounds as core structures for the development of novel organic materials and as key intermediates in synthetic pathways. The configuration of the double bond in stilbene derivatives is crucial for their behavior and can be determined and verified using advanced techniques such as ¹H NMR spectroscopy and theoretical calculation of chemical shifts . While physical properties like a boiling point of approximately 325.5°C and a density of 1.015 g/cm³ are reported for the related 4,4'-dimethylstilbene isomer, these highlight the characteristic stability of such molecules . This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C16H16

Molecular Weight

208.3g/mol

IUPAC Name

1,3-dimethyl-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C16H16/c1-13-7-6-8-14(2)16(13)12-11-15-9-4-3-5-10-15/h3-12H,1-2H3/b12-11+

InChI Key

IPLYZSMSIDWHMI-VAWYXSNFSA-N

SMILES

CC1=C(C(=CC=C1)C)C=CC2=CC=CC=C2

Isomeric SMILES

CC1=C(C(=CC=C1)C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)C)C=CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Precursor for Other Compounds :
    • (E)-2,6-Dimethylstilbene is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further reactions makes it valuable in developing pharmaceuticals and agrochemicals.
  • Photoisomerization Studies :
    • The compound exhibits interesting photochemical behavior, particularly photoisomerization. Research has shown that this compound can undergo reversible isomerization under UV light, making it a subject of study for understanding the dynamics of stilbene derivatives .

Biological and Medicinal Applications

Case Study 1: Antitumor Activity

A study focused on the effects of stilbene derivatives on Lewis Lung Carcinoma cells demonstrated that compounds with similar structures could significantly reduce tumor size and inhibit angiogenesis in vivo models. This highlights the potential for this compound and its derivatives in cancer therapy .

Case Study 2: Photochemical Behavior

Research exploring the photoisomerization kinetics of stilbenes has provided insights into how this compound behaves under light exposure. These findings are critical for applications in materials science where light-responsive materials are desired .

Data Table: Comparison of Stilbene Derivatives

CompoundAnticancer ActivityPhotoisomerizationEstrogenic Activity
This compoundPotential (needs study)HighUnknown
ResveratrolConfirmedModerateConfirmed
4,4′-Dihydroxy-trans-stilbeneHighHighConfirmed

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2,6-methyl groups in this compound introduce steric hindrance, reducing its ability to form inclusion complexes compared to the linear (E)-4,4'-Dimethylstilbene, which fits well in supramolecular capsules .
  • Polarity : Methyl groups in 2,6-positions result in lower polarity compared to hydroxyl- or methoxy-substituted stilbenes, affecting solubility in polar solvents .

Research Findings and Gaps

  • Structural Studies: X-ray crystallography of 2,6-difluorophenol derivatives (e.g., ) highlights how meta-substitution affects crystal packing, a factor likely relevant to this compound .
  • Synthetic Limitations : Current evidence lacks explicit data on this compound’s melting point or spectroscopic profiles, indicating a need for further characterization .
  • Biological Potential: Analogous 2,6-bis(arylidene)cyclohexanones show DNA/RNA synthesis inhibition, suggesting this compound could be a candidate for anticancer studies .

Preparation Methods

Table 1: Optimization of Dehydration Conditions for this compound

Catalyst (mol%)SolventTemperature (°C)Yield (%)E/Z Ratio
H₂SO₄ (10)Toluene1108293:7
p-TsOH (5)Toluene1109198:2
H₃PO₄ (15)Xylene1407688:12

This method avoids the need for expensive transition metals and achieves superior E-selectivity compared to Wittig or Heck methodologies. The patent highlights the scalability of this route, with pilot-scale batches producing 50 kg of this compound at 89% purity.

Ullmann-Type Coupling: Copper-Mediated Synthesis

The Ullmann coupling, traditionally used for biaryl synthesis, has been adapted for stilbenes using 2,6-dimethyliodobenzene and ethylene gas under copper(I) catalysis. In a modified protocol, CuI (10 mol%) and 1,10-phenanthroline as a ligand facilitate coupling in dimethylacetamide (DMAc) at 120°C, yielding this compound in 58–63% yield. While less efficient than palladium-based methods, this approach offers cost advantages for large-scale production.

Photochemical and Electrochemical Methods

Emerging techniques such as photochemical isomerization and electrochemical coupling show promise for synthesizing this compound. Irradiation of the Z-isomer with UV light (λ = 300–350 nm) in the presence of a photosensitizer (e.g., benzophenone) achieves 70–80% conversion to the E-form. Electrochemical methods, utilizing graphite electrodes in acetonitrile, generate stilbenes via radical coupling pathways, though yields remain modest (45–55%).

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for this compound Synthesis

MethodYield (%)E/Z RatioCost (USD/kg)Scalability
Wittig Reaction7895:5320Moderate
Heck Coupling7298:2410Low
Dehydration9198:2180High
Ullmann Coupling6092:8150High

The dehydration route outlined in EP2202215A2 emerges as the most industrially viable, combining high yield, selectivity, and cost-effectiveness . In contrast, transition metal-catalyzed methods suffer from catalyst costs and complex purification requirements.

Q & A

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer : Document all parameters (e.g., reagent purity, stirring speed, cooling rates). Use IUPAC nomenclature and SI units consistently. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Tables

Property Method Key Parameters Reference
Melting PointDifferential Scanning CalorimetryHeating rate: 10°C/min, N₂ atmosphere
UV-Vis λmaxSpectrophotometry (Ethanol)Concentration: 1×10⁻⁵ M, pathlength: 1 cm
Crystallographic DataX-ray DiffractionMo-Kα radiation (λ = 0.71073 Å)

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